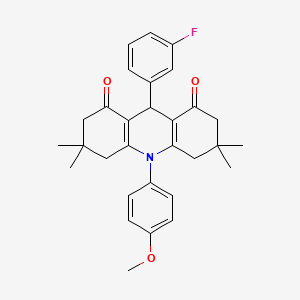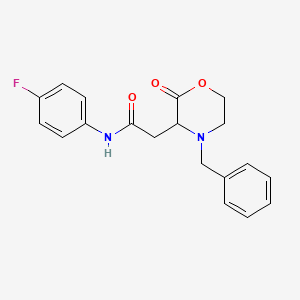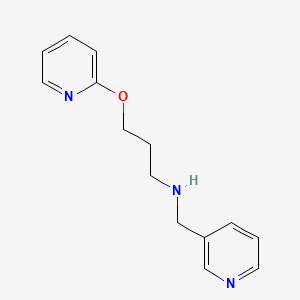![molecular formula C15H10ClIN2OS B11459859 2-(2-Chlorophenyl)-5-[(4-iodobenzyl)sulfanyl]-1,3,4-oxadiazole](/img/structure/B11459859.png)
2-(2-Chlorophenyl)-5-[(4-iodobenzyl)sulfanyl]-1,3,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Chlorophenyl)-5-[(4-iodobenzyl)sulfanyl]-1,3,4-oxadiazole is a heterocyclic compound that contains an oxadiazole ring. This compound is of interest due to its potential applications in medicinal chemistry and material science. The presence of both chlorine and iodine atoms in its structure suggests that it may exhibit unique reactivity and biological activity.
Preparation Methods
The synthesis of 2-(2-Chlorophenyl)-5-[(4-iodobenzyl)sulfanyl]-1,3,4-oxadiazole typically involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by reacting hydrazides with carbon disulfide in the presence of a base, followed by cyclization with an appropriate electrophile.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced through a nucleophilic substitution reaction using 2-chlorobenzoyl chloride and a suitable nucleophile.
Attachment of the Iodobenzylsulfanyl Group: The final step involves the reaction of the oxadiazole intermediate with 4-iodobenzyl mercaptan under basic conditions to form the desired product.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
2-(2-Chlorophenyl)-5-[(4-iodobenzyl)sulfanyl]-1,3,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like tin(II) chloride or iron powder in acidic conditions.
Substitution: The iodine atom can be substituted with other nucleophiles through palladium-catalyzed cross-coupling reactions, such as the Suzuki or Heck reactions.
Common reagents and conditions used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide or toluene. Major products formed from these reactions include various substituted derivatives of the original compound.
Scientific Research Applications
2-(2-Chlorophenyl)-5-[(4-iodobenzyl)sulfanyl]-1,3,4-oxadiazole has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent. Its unique structure allows it to interact with various biological targets, making it a promising candidate for drug development.
Material Science: The compound’s ability to form stable complexes with metals makes it useful in the development of new materials with specific electronic or optical properties.
Chemical Biology: Researchers use this compound to study the mechanisms of enzyme inhibition and protein-ligand interactions, providing insights into biological processes at the molecular level.
Mechanism of Action
The mechanism by which 2-(2-Chlorophenyl)-5-[(4-iodobenzyl)sulfanyl]-1,3,4-oxadiazole exerts its effects involves its interaction with specific molecular targets. For example, in medicinal applications, it may inhibit the activity of enzymes involved in cell proliferation or inflammation. The compound’s structure allows it to bind to active sites of enzymes, blocking their function and leading to therapeutic effects.
Comparison with Similar Compounds
Similar compounds to 2-(2-Chlorophenyl)-5-[(4-iodobenzyl)sulfanyl]-1,3,4-oxadiazole include other oxadiazole derivatives, such as:
- 2-(2-Chlorophenyl)-5-[(4-bromobenzyl)sulfanyl]-1,3,4-oxadiazole
- 2-(2-Chlorophenyl)-5-[(4-methylbenzyl)sulfanyl]-1,3,4-oxadiazole
- 2-(2-Chlorophenyl)-5-[(4-nitrobenzyl)sulfanyl]-1,3,4-oxadiazole
These compounds share the oxadiazole core but differ in the substituents attached to the benzyl group. The presence of different halogens or functional groups can significantly alter their chemical reactivity and biological activity, highlighting the uniqueness of each derivative.
Properties
Molecular Formula |
C15H10ClIN2OS |
|---|---|
Molecular Weight |
428.7 g/mol |
IUPAC Name |
2-(2-chlorophenyl)-5-[(4-iodophenyl)methylsulfanyl]-1,3,4-oxadiazole |
InChI |
InChI=1S/C15H10ClIN2OS/c16-13-4-2-1-3-12(13)14-18-19-15(20-14)21-9-10-5-7-11(17)8-6-10/h1-8H,9H2 |
InChI Key |
GPUHGGRLBGHWDE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NN=C(O2)SCC3=CC=C(C=C3)I)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(2,3-Dimethylphenyl)amino]-6-(4-methoxybenzyl)-1,2,4-triazin-5-ol](/img/structure/B11459777.png)
![N-(2-methoxyphenyl)-2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine](/img/structure/B11459783.png)
![5-(4-methoxyphenyl)-1-methyl-5,8-dihydropyrimido[4,5-d]pyrimidine-2,4,7(1H,3H,6H)-trione](/img/structure/B11459796.png)
![2-[(4,7-dimethylquinazolin-2-yl)amino]-7-(2-furyl)-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B11459801.png)
![2-[5-(Pyridin-2-yl)-2H-1,2,4-triazol-3-yl]-N-(pyridin-4-ylmethyl)acetamide](/img/structure/B11459817.png)
![Ethyl 2-(acetylamino)-7-{[(2-chlorobenzoyl)oxy]imino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11459819.png)
![3-{[1-(6-Chloropyridazin-3-yl)piperidin-4-yl]amino}-1-(4-propoxyphenyl)pyrrolidine-2,5-dione](/img/structure/B11459826.png)


![2-(4-Methoxyphenyl)-5-[(4-methylbenzyl)sulfanyl]-1,3,4-oxadiazole](/img/structure/B11459858.png)

![N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-propoxybenzamide](/img/structure/B11459872.png)

![3-(4-Chlorophenyl)-7-(thiophen-3-yl)-4H,6H,7H-[1,2]thiazolo[4,5-b]pyridin-5-one](/img/structure/B11459884.png)
